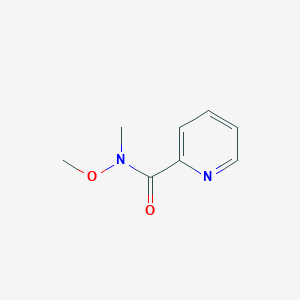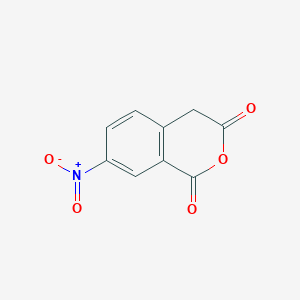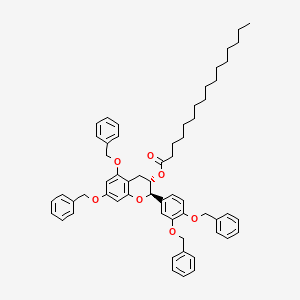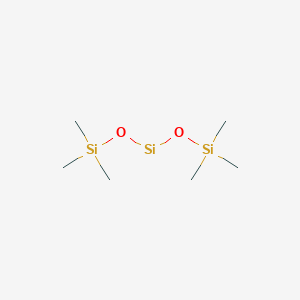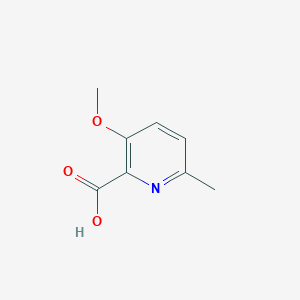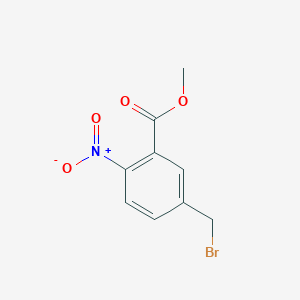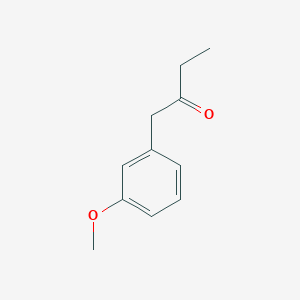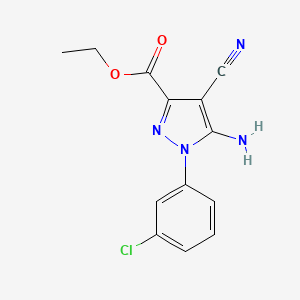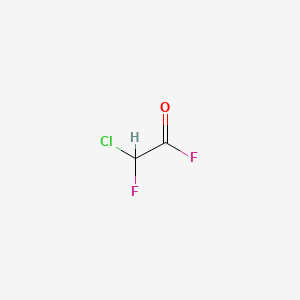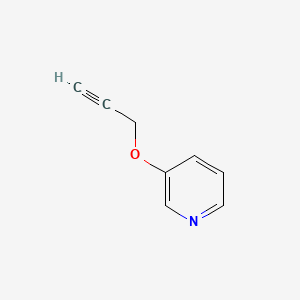
3-(Prop-2-ynyloxy)pyridine
概要
説明
3-(Prop-2-ynyloxy)pyridine is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . This compound is a liquid at room temperature .
Synthesis Analysis
3-(Prop-2-ynyloxy)pyridine and its derivatives can be synthesized using Pd/C-Cu mediated Sonogashira type coupling as a key step . This method is convenient and has been used to prepare a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-(Prop-2-ynyloxy)pyridine consists of a pyridine ring attached to a prop-2-ynyl group via an oxygen atom . The InChI code for this compound is 1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Prop-2-ynyloxy)pyridine are not mentioned in the search results, it’s known that this compound can participate in Pd/C-Cu mediated Sonogashira type coupling reactions .Physical And Chemical Properties Analysis
3-(Prop-2-ynyloxy)pyridine is a liquid at room temperature . It has a molecular weight of 133.15 and a molecular formula of C8H7NO .科学的研究の応用
Metabotropic Glutamate Receptor Antagonism
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine derivatives have been identified as potent and highly selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. These compounds exhibit anxiolytic activity, which suggests potential applications in anxiety disorder treatment research without delving into drug usage specifics (Cosford et al., 2003).
Coordination Chemistry and Luminescence
The synthesis and coordination chemistry of pyridine derivatives, particularly in the context of 2,6-bis(pyrazolyl)pyridines, have been extensively studied. These compounds serve as versatile ligands, exhibiting significant potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Anticancer Research
3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives have been explored for their anticancer properties. These compounds show promising in vitro anti-proliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer research (Chamakura et al., 2014).
Optoelectronic Materials
Pyridine derivatives have been utilized in the design of bipolar host materials for high-efficiency blue, green, and white phosphorescent organic light-emitting diodes (OLEDs). By varying the linking mode between different functional units, these materials exhibit tunable optoelectronic parameters, contributing to advancements in OLED technology (Li et al., 2016).
Environmental Applications
Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge (DBD) has revealed the effectiveness of DBD systems in removing pyridine from water. This study provides insights into the oxidation pathways and the potential application of DBD technology in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).
Safety And Hazards
将来の方向性
The potential anticancer properties of 3-(Prop-2-ynyloxy)pyridine derivatives suggest that this compound could have significant applications in cancer research . Further studies are needed to explore these possibilities and to fully understand the mechanism of action of this compound and its derivatives .
特性
IUPAC Name |
3-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGIDMNLBLLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465334 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-ynyloxy)pyridine | |
CAS RN |
69022-70-4 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

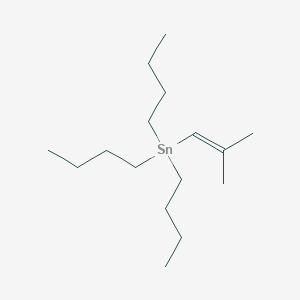
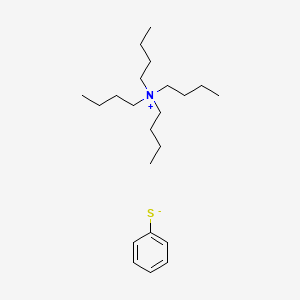
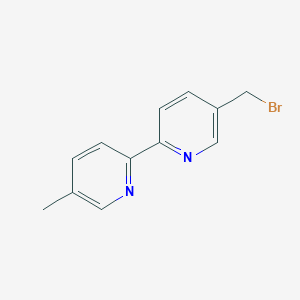
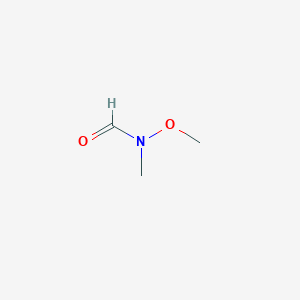
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
